3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole
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Overview
Description
3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole is a heterocyclic compound that features a unique combination of functional groups, including a nitro group, a phenylethenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole involves the use of solid nano-titania as a catalyst. This solvent-free procedure provides a clean and environmentally friendly alternative to traditional methods. The reaction typically involves the condensation of appropriate starting materials under mild conditions, leading to high yields and easy separation of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and the use of recyclable catalysts like nano-titania can be applied to scale up the synthesis. The use of heterogeneous catalysts and solvent-free conditions can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenylethenyl moiety .
Scientific Research Applications
3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitro-5-phenyl-1,2-oxazole: Lacks the phenylethenyl group, which may affect its reactivity and applications.
4-nitro-5-phenylethenyl-1,2-oxazole: Lacks the methyl group, which can influence its chemical properties.
3-methyl-5-[(Z)-2-phenylethenyl]-1,2-oxazole: Lacks the nitro group, which significantly alters its reactivity.
Uniqueness
3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-9-12(14(15)16)11(17-13-9)8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCPXLWJUGXAEK-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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